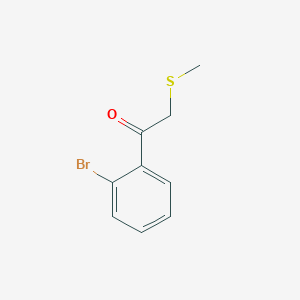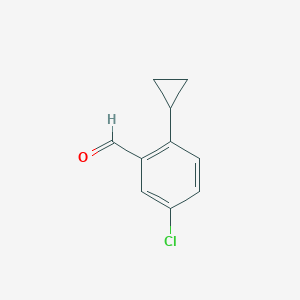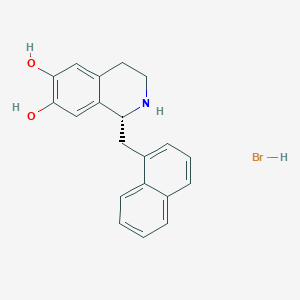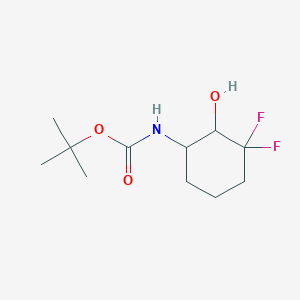![molecular formula C20H18N2O2 B13180870 2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)
2-amino-N-[4-(benzyloxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(benzyloxy)phenyl]benzamide typically involves the reaction of benzyl chloride with methyl 4-hydroxybenzoate in the presence of potassium carbonate as a catalyst and N,N-dimethylformamide as the solvent . The reaction is carried out under ultrasonic conditions for about 4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-[4-(benzyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinones in the presence of ammonium persulfate as an additive.
Reduction: Reduction reactions typically involve the conversion of the benzamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether group.
Common Reagents and Conditions
Oxidation: Ammonium persulfate (NH4)2S2O8 is commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinazolinones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-amino-N-[4-(benzyloxy)phenyl]benzamide is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-amino-N-[4-(benzyloxy)phenyl]benzamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to active sites or allosteric sites, modulating the activity of these biomolecules. This interaction can lead to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-N-(benzyloxy)benzamide: Similar structure but lacks the additional phenyl group.
N-[4-(benzyloxy)phenyl]glycinamide: Contains a glycinamide group instead of the benzamide group.
Uniqueness
2-amino-N-[4-(benzyloxy)phenyl]benzamide is unique due to its specific structure, which allows for distinct interactions with biological molecules. This uniqueness makes it valuable in research applications where precise molecular interactions are crucial .
Propriétés
Formule moléculaire |
C20H18N2O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-amino-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H18N2O2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14,21H2,(H,22,23) |
Clé InChI |
BNVMFVLWUWDUCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)


![Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13180823.png)
![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)
methanol](/img/structure/B13180833.png)



![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)

![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
